![molecular formula C12H24OSi B14341831 tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane CAS No. 104808-03-9](/img/structure/B14341831.png)
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane is an organosilicon compound with the chemical formula C10H20OSi. It is a colorless liquid with low vapor pressure and volatility, and it is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with careful control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of silanols or siloxanes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane include:
tert-Butylacetylene: A precursor used in the synthesis of this compound.
3,3-Dimethyl-1-butyne: Another alkyne with similar reactivity and applications.
tert-Butylethene: An alkene with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both tert-butyl and dimethylsilane groups, which confer distinct reactivity and stability. This makes it a valuable building block in the synthesis of complex organic molecules and specialty chemicals .
Properties
CAS No. |
104808-03-9 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
tert-butyl-(3,3-dimethylbut-1-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)9-10-13-14(7,8)12(4,5)6/h1-8H3 |
InChI Key |
DXGTYQYUVPUKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


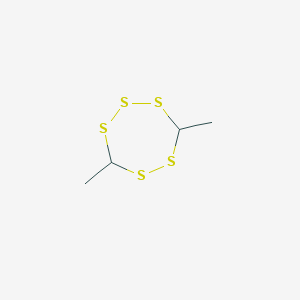
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
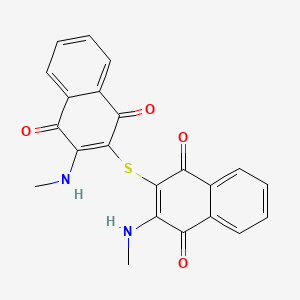
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
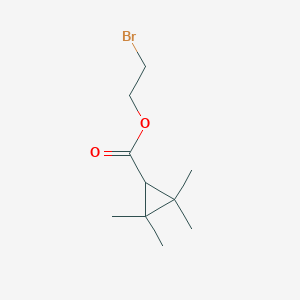
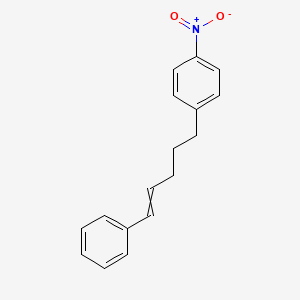
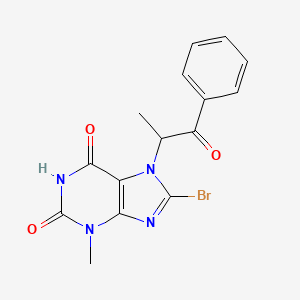
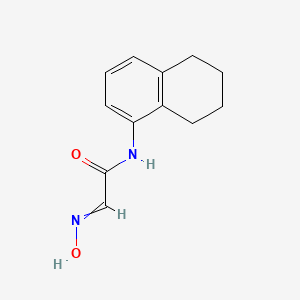
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

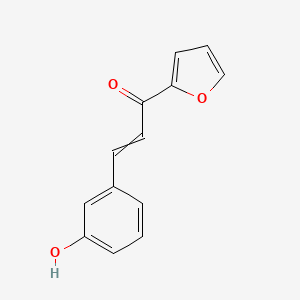
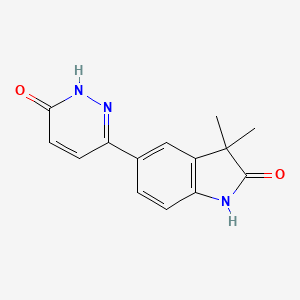

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
